molecular formula C9H10F2O2 B14055266 1,2-Dimethoxy-5-fluoro-3-(fluoromethyl)benzene

1,2-Dimethoxy-5-fluoro-3-(fluoromethyl)benzene

Cat. No.: B14055266
M. Wt: 188.17 g/mol
InChI Key: BTOFENNWYCYGLM-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-5-fluoro-3-(fluoromethyl)benzene is an organic compound with the molecular formula C9H10F2O2 It is a derivative of benzene, featuring two methoxy groups, one fluorine atom, and a fluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethoxy-5-fluoro-3-(fluoromethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with a benzene derivative that already contains methoxy groups.

    Fluoromethylation: The addition of a fluoromethyl group can be carried out using reagents like fluoromethyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxy-5-fluoro-3-(fluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating methoxy groups.

    Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can target the fluoromethyl group.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

    Substitution Products: Halogenated derivatives and other substituted benzene compounds.

    Oxidation Products: Quinones and other oxidized aromatic compounds.

    Reduction Products: Reduced forms of the fluoromethyl group, such as methyl derivatives.

Scientific Research Applications

1,2-Dimethoxy-5-fluoro-3-(fluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-5-fluoro-3-(fluoromethyl)benzene involves its interaction with molecular targets through various pathways:

    Electrophilic Aromatic Substitution: The methoxy groups activate the benzene ring towards electrophilic attack, facilitating substitution reactions.

    Fluorine Interactions: The presence of fluorine atoms can influence the compound’s reactivity and interactions with other molecules, enhancing its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-3,5-dimethoxybenzene: Similar structure but lacks the fluoromethyl group.

    1,2-Dimethoxybenzene: Lacks both fluorine and fluoromethyl groups.

    1-Fluoro-2-(fluoromethyl)benzene: Contains fluorine and fluoromethyl groups but lacks methoxy groups.

Uniqueness

1,2-Dimethoxy-5-fluoro-3-(fluoromethyl)benzene is unique due to the combination of methoxy, fluorine, and fluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H10F2O2

Molecular Weight

188.17 g/mol

IUPAC Name

5-fluoro-1-(fluoromethyl)-2,3-dimethoxybenzene

InChI

InChI=1S/C9H10F2O2/c1-12-8-4-7(11)3-6(5-10)9(8)13-2/h3-4H,5H2,1-2H3

InChI Key

BTOFENNWYCYGLM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)CF)F

Origin of Product

United States

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